1,1,2,2-Tetrachlorotetrafluorocyclobutane
Overview
Description
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane is an organic compound with the formula C4Cl4F4. It has a molecular weight of 265.848 .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane consists of a cyclobutane ring with four chlorine atoms and four fluorine atoms attached . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane is a colorless liquid. It has a boiling point of approximately 404.7 K .Scientific Research Applications
Spectral Analysis and Molecular Structure
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane has been studied for its spectral properties and molecular structure. Durig et al. (1976) recorded its microwave spectrum and determined its molecular structure and dipole moment. The molecule was found to be a b-type rotor, with splitting observed in the excited state of the ring puckering mode, indicating that the molecule is puckered. The dipole moment was determined by the Stark effect to be μ b = 3.17 ± 0.03 D (Durig, Li, Hudgens, & Cohen, 1976).
Conformational Equilibrium Studies
The vibrational spectra of various polyhalogenated cyclobutanes, including derivatives of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane, reveal insights into conformational equilibrium. Braude et al. (1990) found that these compounds have a conformational equilibrium strongly shifted towards equatorial Cl and CN substituents, with small enthalpy differences between conformers (Braude, Gatial, Klaeboe, Nielsen, & Powell, 1990).
Mechanism of Action
1,1,2,2-Tetrachlorotetrafluorocyclobutane, also known as Cyclobutane, 1,1,2,2-tetrachloro-3,3,4,4-tetrafluoro- or 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane, is a chemical compound with the molecular formula C4Cl4F4 .
Action Environment
It is known that the compound may pose potential ecological toxicity and should be handled with care .
Properties
IUPAC Name |
1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F4/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCJLJWIQMWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(Cl)Cl)(Cl)Cl)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187298 | |
Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-50-5 | |
Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 336-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158685 | |
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Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research conducted on 1,1,2,2-Tetrachlorotetrafluorocyclobutane in the provided articles?
A1: The primary focus of the research is to understand the vibrational characteristics of this compound and its structural isomer, 1-Chloro-2,2,3,3-tetrafluorocyclobutane. The researchers utilized vibrational spectroscopy and computational methods to interpret the vibrational spectra of these small ring systems [, , ]. This information is crucial for understanding the molecule's physical and chemical properties.
Q2: What spectroscopic data is available for this compound?
A2: While the provided abstracts lack specific data, the research articles likely contain detailed vibrational spectra obtained through techniques like infrared (IR) and Raman spectroscopy [, , ]. These spectra provide insights into the molecule's vibrational modes, bond strengths, and overall structure.
Q3: How does the structure of this compound relate to its vibrational properties?
A3: The presence of both chlorine and fluorine atoms, with their differing electronegativities and masses, significantly influences the vibrational modes of the cyclobutane ring [, ]. The symmetrical arrangement of the chlorine and fluorine atoms in this compound likely results in distinct vibrational patterns compared to its isomer, 1-Chloro-2,2,3,3-tetrafluorocyclobutane, which has a less symmetrical structure. These differences are crucial for interpreting the spectroscopic data and understanding the molecule's behavior.
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